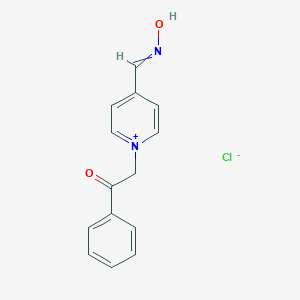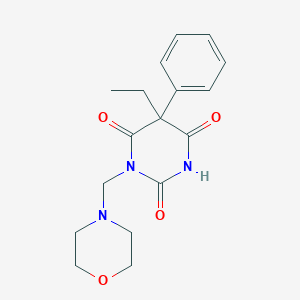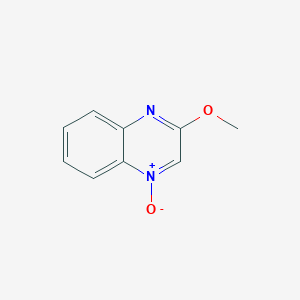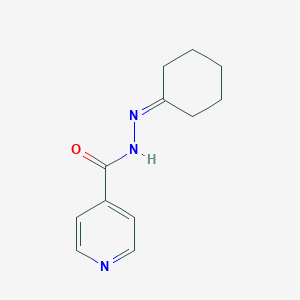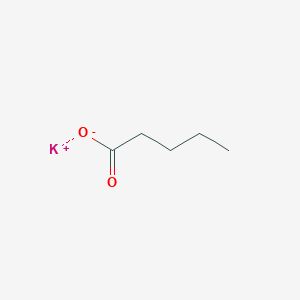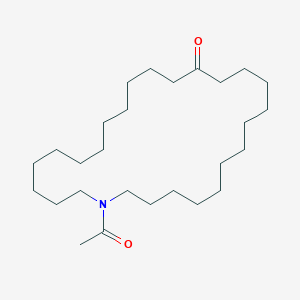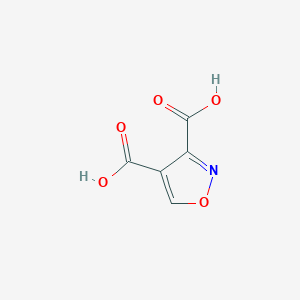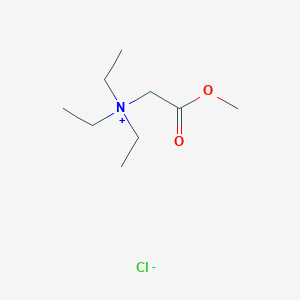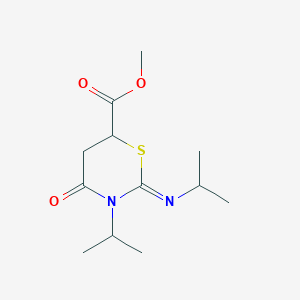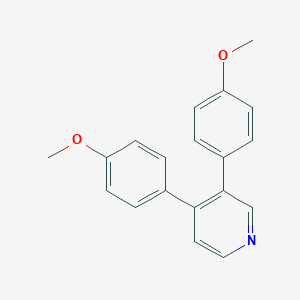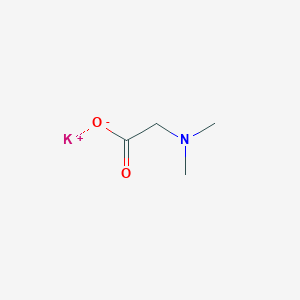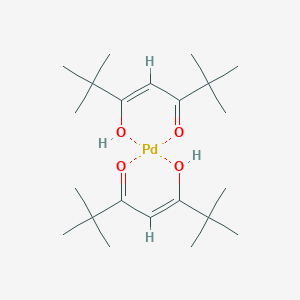
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium is a complex organometallic compound that combines the unique properties of both organic and inorganic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium typically involves the coordination of palladium with the organic ligand (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one. One common method involves the reaction of palladium acetate with the organic ligand in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to meet industrial demands. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of palladium, which can be useful in catalytic cycles.
Reduction: Reduction reactions can convert the palladium center to a lower oxidation state, often used in hydrogenation reactions.
Substitution: The organic ligand can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce palladium(II) or palladium(IV) complexes, while reduction reactions may yield palladium(0) species.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology
In biology, this compound has potential applications in the development of new drugs and therapeutic agents. Its ability to catalyze specific reactions can be harnessed to modify biological molecules, leading to the discovery of new bioactive compounds.
Medicine
In medicine, the compound’s catalytic properties can be used in the synthesis of pharmaceuticals. Its role in facilitating complex organic reactions makes it valuable in the production of active pharmaceutical ingredients.
Industry
In industry, this compound is used in the production of fine chemicals and materials. Its catalytic properties are exploited in processes such as polymerization and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium involves the coordination of the palladium center with the organic ligand, which facilitates various catalytic cycles. The palladium center can undergo oxidation and reduction, allowing it to participate in multiple catalytic steps. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates and the formation of intermediate complexes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other palladium complexes with different organic ligands, such as palladium acetate, palladium chloride, and palladium(II) bis(acetylacetonate).
Uniqueness
What sets (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium apart is its unique ligand structure, which provides specific steric and electronic properties. These properties can enhance the compound’s catalytic activity and selectivity in certain reactions, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;palladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Pd/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDVVIRBULKGA-ATMONBRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
